4-Phenylbuta-2,3-dienoic acid 4-Phenylbuta-2,3-dienoic acid
Brand Name: Vulcanchem
CAS No.: 19131-89-6
VCID: VC21061795
InChI: InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H
SMILES: C1=CC=C(C=C1)C=C[CH+]C(=O)[O-]
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

4-Phenylbuta-2,3-dienoic acid

CAS No.: 19131-89-6

Cat. No.: VC21061795

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylbuta-2,3-dienoic acid - 19131-89-6

Specification

CAS No. 19131-89-6
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name 4-phenylbut-3-enoate
Standard InChI InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H
Standard InChI Key LHLLILMLCBGAJN-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C=C=CC(=O)O
SMILES C1=CC=C(C=C1)C=C[CH+]C(=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C=C=CC(=O)O

Introduction

Chemical Identity and Physical Properties

4-Phenylbuta-2,3-dienoic acid is an unsaturated carboxylic acid featuring an allenic (cumulated diene) structural motif. The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC₁₀H₈O₂
Molecular Weight160.17 g/mol
CAS Number19131-89-6
Synonyms2,3-Butadienoic acid, 4-phenyl-; 4-Phenylbuta-2,3-dienoic acid
Density1.1±0.1 g/cm³
Boiling Point354.4±12.0 °C at 760 mmHg
Flash Point256.0±10.5 °C
LogP1.80
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.606

The compound's structure consists of a phenyl group attached to a buta-2,3-dienoic acid moiety, where the allene system forms the backbone of the molecule. This unique structural arrangement contributes to its distinctive reactivity patterns and potential applications in various fields of chemistry and biochemistry .

Structural Characteristics and Stereochemistry

The defining feature of 4-Phenylbuta-2,3-dienoic acid is its allenic system, which consists of two consecutive carbon-carbon double bonds sharing a central carbon atom. This arrangement creates a linear structure with 180° bond angles at the central carbon, resulting in unique stereochemical properties.

The molecule can exist in different stereoisomeric forms, including the (S)-enantiomer, which is specifically identified in some literature as (S)-4-Phenylbutane-2,3-dienoic acid . The stereochemistry at the allenic center plays a crucial role in determining the compound's biological activity and chemical reactivity.

The phenyl substituent provides additional structural features that influence the compound's physical properties, including its relatively high boiling point and low vapor pressure. The aromatic ring contributes to the compound's UV absorption characteristics and potential for π-π interactions with biological macromolecules .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-Phenylbuta-2,3-dienoic acid and its derivatives. While the search results don't provide a direct synthesis method for the free acid, they offer insights into the preparation of related compounds that can be adapted for its synthesis.

One potential synthetic route involves the preparation of ester derivatives followed by hydrolysis. For instance, ethyl 2-methyl-4-phenylbuta-2,3-dienoate has been synthesized through the reaction of phenylacetyl chloride under controlled conditions . This suggests that 4-Phenylbuta-2,3-dienoic acid could be prepared via a similar route, followed by appropriate deprotection or hydrolysis steps.

The synthesis of structurally related allenoates provides valuable methodological approaches that could be adapted for the preparation of 4-Phenylbuta-2,3-dienoic acid. These methods typically involve multi-step processes including oxidation and acylation reactions .

Biological Activities

Deoxyribonuclease Activity

One of the most intriguing biological properties of 4-Phenylbuta-2,3-dienoic acid and its derivatives is their deoxyribonuclease (DNase) activity. Research by Engibarov et al. demonstrated that allenic acids, including S-2-methyl-4-phenylbuta-2,3-dienoic acid (AK-2) and R-2-methyl-4-phenylbuta-2,3-dienoic acid (AK-3), exhibited single strand deoxyribonuclease activity when tested against supercoiled plasmid pUC18 DNA .

The DNase activity of these compounds followed the order AK2 ≥ AK3 > AK1 (where AK1 is 2-methyl-4-phenylhexa-2,3-dienoic acid, a related compound). Notably, these allenic acids generate 3'-PO₄ and 5'-OH termini in DNA, which distinguishes their mechanism from that of enzymatic DNases like DNase I .

This non-enzymatic nucleic acid cleavage capability presents significant potential for the development of novel antibiotics, chemotherapeutics, and gene manipulation techniques. The unique mechanism of action could potentially overcome resistance mechanisms that affect conventional antimicrobial agents.

Chemical Reactivity

The allenic system in 4-Phenylbuta-2,3-dienoic acid confers unique reactivity patterns that distinguish it from conventional alkenes and conjugated dienes. The cumulated double bond system can participate in various chemical transformations, including:

Catalytic Transformations

Recent research has explored catalytic transformations of allenoates, including gold-catalyzed reactions of ethyl 2-methylbuta-2,3-dienoate derivatives. These studies demonstrate the potential for selective functionalization of the allenic system through transition metal catalysis .

Enantioselective Alkylations

The search results indicate that allenoic acids like 4-Phenylbuta-2,3-dienoic acid can undergo enantioselective alkylations. Research by Liu et al. reported efficient methods for direct enantioselective alkylation of 2,3-alkendioic acids to form quaternary stereogenic centers . This research demonstrated that 4-arylbuta-2,3-dienoic acids with different steric and electronic properties performed efficiently in these reactions, highlighting the synthetic utility of these compounds .

Comparative Analysis with Related Compounds

Comparison with Other Allenoic Acids

CompoundStructure VariationsBiological ActivityReferences
4-Phenylbuta-2,3-dienoic acidBasic allenoic acid structure with phenyl substituentPotential DNase activity, based on derivatives
S-2-methyl-4-phenylbuta-2,3-dienoic acid (AK-2)Additional methyl group, defined stereochemistryHigh DNase activity
R-2-methyl-4-phenylbuta-2,3-dienoic acid (AK-3)Opposite stereochemistry of AK-2Significant DNase activity, slightly lower than AK-2
2-methyl-4-phenylhexa-2,3-dienoic acid (AK-1)Extended alkyl chainLower DNase activity compared to AK-2 and AK-3
4-phenyl-3-butenoic acidNon-allenic structureAntifungal activity against Colletotrichum orbiculare

This comparison highlights the influence of structural variations on biological activity, particularly how the presence of methyl substituents and stereochemical configurations can enhance or diminish DNase activity.

Comparison with 4-Phenyl-2,3-butadienal

4-Phenyl-2,3-butadienal (CID 12535680) shares the basic phenylbuta-2,3-diene structure but features an aldehyde group instead of a carboxylic acid. This structural difference significantly impacts the compound's reactivity and potential applications .

Recent Research Developments

Recent advances in allenoic acid chemistry have expanded our understanding of 4-Phenylbuta-2,3-dienoic acid and related compounds. Key developments include:

  • The discovery of deoxyribonuclease activity in allenic acids, opening new avenues for their application in biological systems and medicinal chemistry .

  • Development of enantioselective catalytic methods for the functionalization of allenoic acids, enabling the creation of chiral centers with high stereoselectivity .

  • Investigation of metal-catalyzed transformations of allenoates, providing new synthetic pathways for the derivatization of these compounds .

  • Exploration of the potential biological activities of allenoic acids and their derivatives, including antimicrobial, anticancer, and enzyme inhibitory properties .

Future Research Directions

Future research on 4-Phenylbuta-2,3-dienoic acid may focus on several promising areas:

  • Comprehensive evaluation of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

  • Development of efficient and scalable synthetic methods for its preparation and derivatization.

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs.

  • Exploration of its potential as a building block for the synthesis of natural products and pharmaceutical compounds.

  • Detailed mechanistic studies of its DNase activity to understand the molecular basis of this unique property.

  • Assessment of its potential synergistic effects when combined with established antimicrobial or anticancer agents.

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